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Dethiobiotin

Cat. No.: B101835
CAS No.: 15720-25-9
M. Wt: 214.26 g/mol
InChI Key: AUTOLBMXDDTRRT-UHFFFAOYSA-N
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Description

Significance of Dethiobiotin as a Biotin (B1667282) Precursor in Biological Systems

This compound stands as the penultimate molecule in the conserved pathway of biotin synthesis. wikipedia.org The conversion of this compound to biotin is the final and a particularly notable step in this pathway, involving the insertion of a sulfur atom to form the characteristic thiophane ring of biotin. wikipedia.orgasm.org This transformation is catalyzed by the enzyme biotin synthase. wikipedia.org

The availability of this compound can be a critical factor for organisms that may have lost the earlier enzymatic steps in the biotin synthesis pathway but retain the final enzyme, biotin synthase. oup.comresearchgate.net For these organisms, the uptake of environmental this compound provides an "escape route" from biotin auxotrophy, a condition where an organism cannot synthesize a necessary nutrient and must obtain it from its environment. oup.comresearchgate.netnih.govoup.com This has been observed in various bacteria, highlighting the ecological importance of this compound as a publicly available good in microbial communities. nih.govresearchgate.net

Overview of Biotin Biosynthesis Pathway Context

The biosynthesis of biotin is a multi-step enzymatic process that is broadly conserved across bacteria, archaea, fungi, and plants. nih.govnih.gov The pathway can be generally divided into two main stages: the synthesis of the pimeloyl moiety and the subsequent assembly of the biotin rings. nih.gov

The process begins with precursors like pimeloyl-CoA. oup.comresearchgate.netnih.gov This molecule is then sequentially modified by a series of four enzymes:

8-amino-7-oxononanoate synthase (BioF) oup.comresearchgate.net

Adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA) oup.comresearchgate.net

This compound synthase (BioD) oup.comnih.govresearchgate.net

Biotin synthase (BioB) oup.comwikipedia.orgresearchgate.net

This compound synthase (BioD) catalyzes the formation of the ureido ring, creating this compound from its precursor, 7,8-diaminopelargonic acid (DAPA). nih.govwikipedia.org The final step is the conversion of this compound to biotin, a reaction catalyzed by biotin synthase (BioB). oup.comwikipedia.orgresearchgate.net This last reaction is a complex process involving the insertion of a sulfur atom between two non-activated carbon atoms of this compound. asm.orgwashington.edu The enzyme biotin synthase is a member of the radical S-adenosyl-L-methionine (SAM) superfamily and utilizes iron-sulfur clusters to facilitate this challenging chemical transformation. nih.govwikipedia.orgwashington.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O3 B101835 Dethiobiotin CAS No. 15720-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTOLBMXDDTRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862136
Record name 6-(5-Methyl-2-oxoimidazolidin-4-yl)hexanoic acid
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15720-25-9, 636-20-4
Record name 5-Methyl-2-oxo-4-imidazolidinehexanoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=15720-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Desthiobiotin
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Record name dl-Desthiobiotin
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Record name dl-Desthiobiotin
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Dethiobiotin Biosynthesis Pathway Mechanisms

Precursors to Dethiobiotin Synthesis

Pimeloyl-CoA Origin and Derivation

The biosynthesis of the pimeloyl moiety, a seven-carbon α,ω-dicarboxylic acid, was a long-standing puzzle. In Escherichia coli, it is now understood that pimelate (B1236862) is synthesized by coopting the fatty acid synthesis pathway. pnas.org This process begins with the methylation of the free carboxyl group of a malonyl-thioester by the enzyme BioC. pnas.orgnih.gov This methylated malonyl-thioester then serves as an unconventional primer for two cycles of fatty acid synthesis, ultimately yielding pimeloyl-acyl carrier protein (ACP) methyl ester. pnas.org The enzyme BioH is then responsible for hydrolyzing the methyl ester, exposing the ω-carboxyl group and terminating further elongation. pnas.org

In contrast, the pathway in Bacillus subtilis appears to utilize free pimelic acid as an intermediate. researchgate.net The enzyme BioW, a pimeloyl-CoA synthetase, activates free pimelic acid to pimeloyl-CoA. researchgate.net Isotopic labeling studies have confirmed the involvement of the fatty acid synthesis pathway in producing this free pimelic acid. researchgate.net This highlights a key difference between the pimeloyl-CoA synthesis strategies of these two bacterial species. While E. coli assembles the pimeloyl moiety while it is covalently linked as a thioester, B. subtilis produces free pimelic acid which is subsequently activated. nih.govresearchgate.netnih.gov

OrganismKey Enzyme(s)Precursor Form
Escherichia coliBioC, BioHPimeloyl-ACP methyl ester
Bacillus subtilisBioWFree pimelic acid

Role of 7,8-Diaminopelargonic Acid (DAPA)

7,8-diaminopelargonic acid (DAPA) is the immediate precursor to this compound. researchgate.netuniprot.orgnih.govresearchgate.netdrugbank.comuniprot.org It is formed from 7-keto-8-aminopelargonic acid (KAPA) through a transamination reaction catalyzed by 7,8-diaminopelargonic acid aminotransferase (DAPA-AT), also known as BioA. researchgate.netnih.govproteopedia.orgtandfonline.com This enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase. researchgate.nettandfonline.comki.se

A unique feature of most bacterial BioA enzymes is their use of S-adenosyl-L-methionine (AdoMet) as the amino group donor, a rare characteristic among aminotransferases. researchgate.netki.senih.gov However, some variations exist; for instance, the plant BioA uses spermidine (B129725) as the amino donor. researchgate.net In plants and most fungi, the DAPA-AT and the subsequent enzyme in the pathway, this compound synthetase, exist as a single bifunctional fusion protein. researchgate.net In contrast, bacteria possess two distinct enzymes, BioA and BioD, for these sequential steps. researchgate.net

Enzymatic Conversion to this compound: this compound Synthetase (BioD/DTBS)

The final step in the synthesis of this compound from its precursors is the formation of the ureido ring. This crucial transformation is catalyzed by the enzyme this compound synthetase (DTBS), encoded by the bioD gene. uniprot.orgnih.govresearchgate.netdrugbank.comuniprot.org

Catalytic Activity of this compound Synthetase (BioD)

This compound synthetase is a homodimeric enzyme that catalyzes the ATP-dependent insertion of carbon dioxide between the N7 and N8 nitrogen atoms of DAPA to form the ureido ring of this compound. researchgate.netuniprot.orgnih.govdrugbank.comuniprot.orgebi.ac.ukexpasy.org This reaction is mechanistically unusual and represents a distinct class of carboxylation reactions. ebi.ac.uk The catalytic process requires the presence of ATP and divalent metal ions, typically Mg²⁺. researchgate.netebi.ac.ukcore.ac.uk

In E. coli, the enzyme exhibits a high affinity for its substrates, with reported Km values for DAPA and ATP being in the low micromolar range. nih.govnih.gov For instance, studies on Mycobacterium tuberculosis DTBS showed a Km for DAPA of 2 µM and for ATP of 29 µM. nih.gov The enzyme from E. coli can also utilize CTP and GTP to some extent, though ATP is the preferred nucleotide triphosphate. drugbank.com

EnzymeGeneFunctionCofactors
This compound SynthetasebioDCatalyzes ureido ring formationATP, Mg²⁺

Detailed Reaction Mechanism and Postulated Intermediates of BioD

The reaction catalyzed by BioD is proposed to occur in three main steps: the formation of a carbamate (B1207046) intermediate, its subsequent activation via phosphorylation, and finally, the intramolecular cyclization to form the ureido ring. nih.govresearchgate.net

The reaction is initiated by the carboxylation of DAPA to form a carbamate intermediate. nih.govebi.ac.uk While there was initial debate, crystallographic and kinetic studies have unambiguously identified the N7 amino group of DAPA as the site of carboxylation, forming N7-carbamoyl-DAPA. nih.govcore.ac.uknih.gov This step is dependent on Mg²⁺. core.ac.uknih.gov

Following its formation, the carbamate is activated by the transfer of the γ-phosphoryl group from ATP, creating a highly reactive carbamic-phosphoric mixed anhydride (B1165640) intermediate. researchgate.netebi.ac.uk This phosphorylation event is a key step that prepares the molecule for ring closure. researchgate.net Time-resolved crystallography has provided evidence for this phosphorylated intermediate. researchgate.net The final step involves the nucleophilic attack of the N8 amino group of DAPA on the carbonyl carbon of the mixed anhydride. researchgate.netebi.ac.uk This intramolecular attack leads to the closure of the five-membered ureido ring, with the concurrent release of ADP and inorganic phosphate (B84403), yielding the final product, this compound. nih.govresearchgate.net

Formation of Carbamic-Phosphoric Mixed Anhydride Intermediate[3],

Cofactor Requirements for BioD Activity (ATP, Divalent Cations)

The catalytic activity of this compound synthetase is dependent on specific cofactors. Adenosine-5'-triphosphate (B57859) (ATP) is essential, providing the energy and the phosphate group for the activation of the carbamate intermediate. ki.seebi.ac.uk The reaction consumes one equivalent of ATP, which is hydrolyzed to ADP and inorganic phosphate. rsc.org In addition to ATP, the enzyme requires the presence of divalent cations for its function. ebi.ac.uk Magnesium (Mg²⁺) is a key divalent cation that plays a role in stabilizing the intermediates of the reaction. ebi.ac.ukuniprot.org The chelation of Mg²⁺ by EDTA can be used to terminate the enzyme's activity. nih.gov

Subsequent Conversion of this compound to Biotin (B1667282): Biotin Synthase (BioB)

The final step in the biosynthesis of biotin is the conversion of this compound to biotin, a reaction catalyzed by the enzyme biotin synthase (BioB). wikipedia.orguniprot.org This intricate reaction involves the insertion of a sulfur atom into the this compound molecule. uniprot.orgebi.ac.uk

BioB Catalytic Activity and Radical-Based Mechanism

Biotin synthase employs a radical-based mechanism to catalyze the insertion of sulfur into this compound. wikipedia.orguniprot.org The enzyme is a member of the radical S-adenosylmethionine (SAM) superfamily. expasy.orgresearchgate.net These enzymes utilize a 5'-deoxyadenosyl radical, generated from the reductive cleavage of SAM, to initiate catalysis by abstracting a hydrogen atom from the substrate. researchgate.netoup.com In the case of BioB, this radical abstracts a hydrogen atom from an unactivated carbon on this compound, creating a substrate radical that is then primed for sulfur insertion. wikipedia.org This radical chemistry is essential for functionalizing the otherwise non-polar and unactivated carbon atoms at the sites of C-S bond formation. wikipedia.org

Role of S-Adenosylmethionine (SAM) and Iron-Sulfur Clusters in BioB Function

S-Adenosylmethionine (SAM) is a crucial cofactor for biotin synthase, serving as the precursor to the 5'-deoxyadenosyl radical that initiates the catalytic cycle. wikipedia.orgnih.gov The reductive cleavage of SAM is facilitated by an iron-sulfur cluster within the enzyme. wikipedia.org Biotin synthase contains two distinct iron-sulfur clusters: a [4Fe-4S] cluster and a [2Fe-2S] cluster. wikipedia.orgoup.com The [4Fe-4S] cluster is directly involved in the binding and reductive cleavage of SAM. wikipedia.orgoup.com This cluster is coordinated by a conserved cysteine motif (CxxxCxxC) typical of radical SAM enzymes. researchgate.netnih.gov

Sulfur Incorporation into the this compound Scaffold

The origin of the sulfur atom incorporated into this compound has been a significant area of research. It is now widely accepted that the sulfur is donated by the auxiliary [2Fe-2S] cluster within the biotin synthase enzyme itself. nih.govnih.govresearchgate.net Following the generation of the this compound radical, a sulfur atom from this cluster is inserted to form the thiophane ring of biotin. wikipedia.orgnih.gov This process leads to the destruction of the [2Fe-2S] cluster, which must be reassembled for subsequent catalytic turnovers. nih.gov The use of an iron-sulfur cluster as a sacrificial sulfur donor is a remarkable feature of the BioB catalytic mechanism. nih.gov

Structural Biology of Dethiobiotin Biosynthetic Enzymes

Dethiobiotin Synthetase (BioD/DTBS) Structural Analysis

This compound synthetase catalyzes the ATP-dependent conversion of 7,8-diaminopelargonic acid (DAPA) and carbon dioxide into this compound, forming the ureido ring. ebi.ac.ukillinois.edu

Homodimeric Architecture and Active Site Characterization

This compound synthetase functions as a homodimer, meaning it is composed of two identical protein subunits. expasy.orgasm.org In Mycobacterium tuberculosis (Mtb), the dimer is formed by extensive contact between the large domains of each subunit, burying a significant surface area of approximately 4000 Ų. nih.gov This interaction is primarily mediated by the antiparallel alignment of helix α2 from each subunit. nih.gov The enzyme belongs to the P-loop containing nucleoside triphosphate hydrolase family and exhibits a single-domain structure. asm.orguniprot.org

The active site of DTBS is uniquely structured, straddling the two monomers of the dimer. nih.govnih.gov This means that residues from both subunits contribute to form a single functional catalytic site. nih.gov This arrangement is essential for catalysis, as it brings the substrate and cofactor, bound to different parts of the enzyme, into proximity. nih.gov Specifically, the site for ATP binding is located within a series of beta-strands interconnected by alpha-helices, while the substrate DAPA binds nearby. nih.gov Key residues within the active site play critical roles in stabilizing intermediates and facilitating the reaction. For instance, a lysine (B10760008) residue (Lys37 in E. coli) is thought to stabilize the negatively charged carbamate (B1207046) intermediate formed during the reaction. ebi.ac.uk

Substrate (DAPA) and Cofactor (ATP) Binding Modes

The binding of the substrate, 7,8-diaminopelargonic acid (DAPA), and the cofactor, adenosine-5'-triphosphate (B57859) (ATP), to this compound synthetase occurs at distinct sites. nih.gov Structural studies have revealed that the binding of these molecules induces conformational changes in the enzyme that are crucial for catalysis. nih.gov The binding of ATP is dependent on the presence of magnesium ions (Mg²⁺), which are essential for both substrate binding and the subsequent carbamoylation of DAPA. nih.gov

In E. coli DTBS, the elongated nucleotide-binding loop, also known as the P-loop, is involved in binding both ATP and the DAPA substrate. nih.gov The binding of ATP involves interactions with specific residues that recognize the phosphate (B84403) and nucleoside moieties of the molecule. nih.gov For instance, in Helicobacter pylori DTBS, residues 9, 10, 12-15, 50, and 116 are involved in binding the triphosphate part of ATP. nih.gov The substrate DAPA is carbamoylated at its N-7 amino group, a key step that has been unambiguously identified through X-ray crystallography. nih.gov A fascinating aspect of the active site architecture is that for the reaction to occur, the ATP bound to one monomer interacts with the DAPA substrate bound to the adjacent monomer within the homodimer. nih.gov This intermolecular reaction mechanism highlights the functional importance of the dimeric structure.

Comparative Structural Studies with DTBS Orthologues Across Organisms

For example, H. pylori DTBS (hpDTBS) is unique as it lacks a second C-terminal motif responsible for nucleotide recognition that is present in other bacterial DTBS orthologues. nih.govnih.gov Despite this difference, hpDTBS still shows a strong preference for ATP over other nucleotides like GTP. nih.govnih.gov These structural differences in nucleotide recognition motifs present opportunities for the design of species-specific inhibitors. nih.gov The structural determinants for ATP specificity in hpDTBS have been investigated through crystallographic studies of the enzyme in complex with both ATP and GTP. nih.govnih.gov

Table 1: Comparison of this compound Synthetase (DTBS) Orthologues

Feature Escherichia coli DTBS Mycobacterium tuberculosis DTBS Helicobacter pylori DTBS
Quaternary Structure Homodimer asm.org Homodimer nih.gov Homodimer
Overall Fold P-loop NTPase fold ebi.ac.uk Alterations in overall fold compared to E. coli nih.gov Similar to other DTBSes, P-loop NTPase fold nih.gov
Active Site Straddles both monomers nih.gov Composed of two subunits nih.gov Highly conserved sequence and structure nih.gov
Nucleotide Recognition Two motifs in C-terminal region nih.gov Contains two nucleotide-recognition motifs Lacks the second C-terminal motif nih.govnih.gov
Substrate Binding Binds DAPA nih.gov Binds DAPA nih.gov Binds DAPA analog (8-aminocaprylic acid) nih.govebi.ac.uk
Cofactor Binding Binds ATP ebi.ac.uk Binds ATP nih.gov Strong preference for ATP nih.govnih.gov

Biotin (B1667282) Synthase (BioB) Structural Analysis

Biotin synthase (BioB) is a radical S-adenosylmethionine (SAM) enzyme that catalyzes the final step in biotin biosynthesis: the insertion of a sulfur atom into this compound to form the characteristic thiophane ring of biotin. wikipedia.orgnih.gov

Overall Protein Structure and Iron-Sulfur Cluster Coordination

The crystal structure of biotin synthase reveals a homodimeric protein, where each monomer contains a TIM barrel fold. wikipedia.org A key feature of BioB is the presence of two distinct iron-sulfur clusters per monomer: a [4Fe-4S] cluster and a [2Fe-2S] cluster. wikipedia.orgnih.gov These clusters are crucial for the enzyme's catalytic activity.

The [4Fe-4S] cluster is essential for generating the reactive 5'-deoxyadenosyl radical. nih.gov It is coordinated by a conserved CxxxCxxC sequence motif and directly interacts with the SAM cofactor. nih.gov This interaction facilitates an electron transfer that reductively cleaves SAM. The [2Fe-2S] cluster is thought to be the sulfur donor for the reaction. wikipedia.orgasm.org Spectroscopic studies have shown that this cluster is destroyed during enzyme turnover, which supports its role as the source of the inserted sulfur atom. wikipedia.org The coordination environments of both clusters are described as unprecedented. nih.govrcsb.org

Interactions with this compound Substrate and S-Adenosylmethionine Cofactor

The this compound substrate and the S-adenosylmethionine (SAM) cofactor bind in a cavity located between the [4Fe-4S] and [2Fe-2S] clusters within the core of the TIM barrel. nih.gov The binding of this compound significantly enhances the binding of SAM. nih.gov There are substantial van der Waals contacts between the two molecules, with the carboxylate tail of this compound stacking against the adenine (B156593) ring of SAM, and the ureido ring of this compound stacking with the ribose of SAM. nih.gov

The catalytic mechanism begins with the reductive cleavage of SAM by the [4Fe-4S] cluster, generating a highly reactive 5'-deoxyadenosyl radical. wikipedia.org This radical then abstracts a hydrogen atom from the C9 position of this compound, creating a substrate radical. wikipedia.org This radical is then quenched by a sulfur atom from the [2Fe-2S] cluster, forming an intermediate, 9-mercaptothis compound. acs.org A second round of SAM cleavage generates another radical, which abstracts a hydrogen from the C6 position of the intermediate, leading to the formation of the thiophane ring of biotin. wikipedia.orgnih.gov The C6 of this compound is positioned about 4.1 Å from the 5' carbon of SAM, supporting the role of the 5'-deoxyadenosyl radical in this second hydrogen abstraction. nih.gov

Table 2: Key Components of the Biotin Synthase (BioB) Active Site

Component Function Structural Interaction
[4Fe-4S] Cluster Generates 5'-deoxyadenosyl radical via reductive cleavage of SAM. wikipedia.orgnih.gov Coordinated by a CxxxCxxC motif; directly binds SAM. nih.gov
[2Fe-2S] Cluster Acts as the sulfur donor for the thiophane ring. wikipedia.orgasm.org Positioned near the substrate; is destroyed upon sulfur insertion. wikipedia.orgnih.gov
This compound (Substrate) Precursor molecule that is converted to biotin. wikipedia.org Binds in the active site core, between the two Fe-S clusters. nih.gov
S-Adenosylmethionine (SAM) (Cofactor) Source of the 5'-deoxyadenosyl radical. wikipedia.org Binds to the [4Fe-4S] cluster; stacks against this compound. nih.gov

Genetic Regulation and Gene Clusters in Dethiobiotin Biosynthesis

Organization of Biotin (B1667282) Biosynthesis (bio) Operons and Gene Clusters

In many bacteria, the genes encoding the enzymes for biotin biosynthesis are grouped together in an operon, known as the bio operon. nih.gov This organization allows for the simultaneous regulation of all the genes necessary for a specific metabolic pathway. libretexts.org The structure of these operons can vary significantly between different bacterial species. iitp.ru

A classic example is the Escherichia coli biotin operon, which is well-characterized. oup.com In E. coli, the biotin biosynthetic genes are found in a central operon, bioBFCD, which is divergently transcribed from the bioA gene. iitp.ru The bioH gene is located elsewhere on the chromosome. iitp.ru The bioD gene within this operon encodes dethiobiotin synthetase (DTBS), the enzyme that catalyzes the formation of this compound from 7,8-diaminopelargonic acid (DAPA). researchgate.netnih.gov

In contrast, Bacillus subtilis possesses a single bioWAFDBI operon, where all the necessary genes are transcribed in the same direction. iitp.rugoogle.com Bacillus sphaericus presents yet another arrangement with two unlinked operons: bioDAYB and bioXWF. iitp.rugoogle.com The Gram-positive bacterium Kurthia sp. has four distinct biotin gene clusters: orf1–bioDA, orf2–bioFB, bioH–orf3, and bioFIIHIIC. iitp.ru

In the plant Arabidopsis thaliana, the genes for this compound synthetase (BIO3) and the preceding enzyme in the pathway, DAPA aminotransferase (BIO1), are located adjacent to each other. oup.comresearchgate.net These genes can be transcribed as a single unit, forming a bifunctional fusion protein, a feature that distinguishes it from bacterial operons. oup.com

The following table summarizes the organization of biotin biosynthesis genes in selected organisms:

OrganismGene/Operon OrganizationReference
Escherichia coliDivergent operons: bioA and bioBFCD; unlinked bioH iitp.ru
Bacillus subtilisSingle operon: bioWAFDBI iitp.rugoogle.com
Bacillus sphaericusTwo unlinked operons: bioDAYB and bioXWF iitp.rugoogle.com
Kurthia sp.Four gene clusters: orf1–bioDA, orf2–bioFB, bioH–orf3, bioFIIHIIC iitp.ru
Arabidopsis thalianaAdjacent genes BIO3 and BIO1, can form a bifunctional fusion protein oup.comresearchgate.net

Regulatory Mechanisms Governing BioD and BioB Expression

The expression of the genes involved in the final steps of biotin synthesis, particularly bioD (encoding this compound synthetase) and bioB (encoding biotin synthase), is meticulously controlled to prevent the wasteful production of biotin when it is readily available.

Feedback Repression by Biotin and its Derivatives

A primary mechanism for regulating the biotin operon is feedback repression. When biotin is abundant in the cell, it acts as a corepressor, binding to a regulatory protein to inhibit the transcription of the bio genes. iitp.ru This ensures that the cell does not expend energy and resources on synthesizing a compound that is already present. In E. coli, the biotin operon is negatively regulated by biotin. iitp.ru

Role of Specific Regulatory Proteins (e.g., BirA, BioR)

The key regulatory protein in E. coli is the bifunctional protein BirA. iitp.ru BirA has two distinct functions: it acts as a biotin protein ligase, attaching biotin to its target enzymes, and as a transcriptional repressor of the bio operon. nih.goviitp.ru When biotin levels are high, BirA, in complex with biotinoyl-5'-AMP (the activated form of biotin), binds to a specific DNA sequence called the bio operator (bioO). iitp.ru This binding blocks RNA polymerase from initiating transcription of the bio operon, thus repressing the synthesis of this compound and other pathway intermediates. iitp.ru

In some other bacteria, different regulatory proteins are involved. For instance, in certain species, a protein named BioR is responsible for regulating biotin biosynthesis. nih.gov

Differential Regulation of Biotin Operon Genes and Transcriptional Control

The organization of the bio operon allows for coordinated control, but there can also be differential regulation of the genes within the operon. The divergent arrangement of the bioA and bioBFCD operons in E. coli, controlled by a single operator region, allows for bidirectional repression by the BirA-biotinoyl-5'-AMP complex. iitp.ru

Furthermore, some organisms possess seemingly redundant genes that are expressed under specific conditions. For example, E. coli has a gene called ynfK, which is homologous to bioD and encodes a functional, albeit less efficient, this compound synthetase. nih.gov The expression of ynfK is activated under anaerobic conditions by the FNR protein, suggesting a specialized role for this gene when the primary pathway may be limited. nih.gov

Biological Roles and Physiological Significance of Dethiobiotin

Dethiobiotin as an Essential Intermediate in Cellular Biotin (B1667282) Metabolism

This compound is a crucial intermediate in the biosynthesis of biotin (vitamin B7), a vital coenzyme for all domains of life. researchgate.netnih.gov The synthesis of biotin from this compound represents the final step in this important metabolic pathway. researchgate.netnih.gov This conversion is catalyzed by the enzyme biotin synthase (BioB), which facilitates the insertion of a sulfur atom to form the thiophane ring characteristic of biotin. researchgate.netwikipedia.org The process is complex, involving a radical-based mechanism dependent on S-adenosyl-L-methionine (SAM). wikipedia.org

The biosynthesis of biotin, including the conversion of this compound, is a well-established pathway in bacteria and plants. ontosight.ai In Escherichia coli, the genes involved in this pathway, including bioB, are organized in the biotin operon. tandfonline.comnih.govnih.gov The production of this compound and its subsequent conversion to biotin are tightly regulated by the cellular concentration of biotin itself. portlandpress.comnih.gov High levels of biotin inhibit the synthesis of its precursors, including this compound, ensuring metabolic efficiency. nih.govnih.gov

Studies with cell-free extracts of genetically engineered E. coli and Bacillus sphaericus have demonstrated the enzymatic conversion of this compound to biotin. tandfonline.comnih.govnih.gov These in vitro systems have been instrumental in identifying essential cofactors for the biotin synthase reaction, which include S-adenosyl-L-methionine, NADPH, and certain metal ions like Fe2+. tandfonline.comtandfonline.comnih.gov

The importance of this compound as a direct precursor is underscored by the fact that many microorganisms that cannot synthesize biotin de novo can still produce it if supplied with this compound, provided they possess the bioB gene. nih.govnih.gov This highlights the central role of the this compound-to-biotin conversion in cellular biotin metabolism.

Microbiological Activity and Growth Requirements in Diverse Organisms

This compound Activity in Bacterial and Yeast Growth

This compound exhibits significant biological activity, supporting the growth of numerous bacteria and yeasts that require biotin. jst.go.jp For many of these microorganisms, this compound can effectively replace biotin as a growth factor. jst.go.jp Research has shown that the biological activity of this compound can sometimes be even higher than that of biotin for certain organisms, although it is not universally active, as seen with lactic acid bacteria. jst.go.jp

The ability of microorganisms to utilize this compound is directly linked to their genetic capacity to convert it to biotin. nih.govnih.gov Organisms possessing the biotin synthase (BioB) enzyme can perform this conversion and thus thrive in environments where this compound is available, even in the absence of biotin. nih.govnih.gov For instance, a significant portion of marine bacteria, including many Actino- and Alphaproteobacteria, are predicted to overcome biotin deficiency by utilizing environmental this compound. researchgate.netnih.gov

In a study involving the prototrophic bacterium Vibrio campbellii, high concentrations of this compound were detected both inside and outside the cells during growth, suggesting its active production and release. researchgate.netnih.gov This extracellular availability of this compound can then support the growth of other bacteria in the same ecosystem that are auxotrophic for biotin but can convert its precursor. researchgate.netnih.gov

The following table summarizes the growth-promoting effects of this compound on various microorganisms as observed in different studies.

MicroorganismEffect of this compoundReference
Various Bacteria and YeastsRequired for growth jst.go.jp
Lactic acid bacteriaNegative or no activity jst.go.jp
Bacillus subtilis (natto)High activity jst.go.jp
Debaryomyces japonicusHigh activity jst.go.jp
Hansenula capsulataHigh activity jst.go.jp
Saccharomyces cerevisiaeFulfills biotin auxotrophy mdpi.com
Candida albicansFulfills biotin auxotrophy mdpi.comnih.gov
Lactobacillus plantarumPromotes growth in the absence of biotin asm.org

Interplay with Biotin-Dependent Cellular Processes and Metabolic Pathways

Once converted to biotin, the sulfur-containing ring of the former this compound molecule becomes the active site for its function as a coenzyme. Biotin is essential for the activity of a class of enzymes called carboxylases, which are involved in a wide range of fundamental metabolic pathways. researchgate.netontosight.ai These enzymes catalyze the transfer of carbon dioxide in critical reactions. asm.org

Key biotin-dependent metabolic pathways include:

Fatty acid synthesis: Biotin is a cofactor for acetyl-CoA carboxylase, which catalyzes the first committed step in the synthesis of fatty acids. ontosight.aiontosight.ai

Gluconeogenesis: Pyruvate (B1213749) carboxylase, another biotin-dependent enzyme, plays a crucial role in the synthesis of glucose from non-carbohydrate precursors. ontosight.aiontosight.ai

Amino acid metabolism: Several carboxylases are involved in the breakdown of amino acids such as leucine, isoleucine, and valine. ontosight.aiontosight.ai

Because this compound is a direct precursor to biotin, its availability directly impacts the cell's ability to synthesize this vital coenzyme and, consequently, affects the function of all biotin-dependent pathways. ontosight.aiontosight.ai A sufficient supply of this compound in organisms capable of its conversion ensures the proper functioning of these central metabolic routes.

In some contexts, this compound itself can have biological effects. For example, in Jurkat cells (a human T-cell line), this compound was found to mimic the effects of biotin on the expression of genes encoding for interleukin-2 (B1167480) (IL-2) and the IL-2 receptor gamma chain, suggesting it can have biotin-like activities in certain cellular processes. ebi.ac.uk

The enzyme that synthesizes this compound, this compound synthetase (DTBS), is itself a point of interest. ontosight.ainih.govebi.ac.uk It catalyzes a unique ATP-dependent carboxylation reaction to form the ureido ring of this compound. nih.govebi.ac.uk Inhibitors of this enzyme are being explored as potential antimicrobial agents, as blocking the synthesis of this compound would lead to biotin deficiency and inhibit microbial growth. ontosight.ai

This compound in Specific Organism Physiology and Ecology

This compound in Candida albicans Physiology and Morphological Regulation

The opportunistic fungal pathogen Candida albicans is auxotrophic for biotin, meaning it cannot produce it on its own and must acquire it from its environment. mdpi.comnih.gov this compound can fulfill this nutritional requirement, indicating that C. albicans possesses the enzyme Bio2p, which is responsible for converting this compound to biotin. nih.govresearchgate.net This conversion is believed to occur in the mitochondria. nih.govresearchgate.net

Beyond its role as a nutrient, biotin and its precursor this compound have been implicated in the morphological regulation of C. albicans. mdpi.comnih.govunl.edu The ability of C. albicans to switch between a unicellular yeast form and a filamentous hyphal form is a key virulence factor, enabling tissue invasion. researchgate.netmdpi.com Studies have shown that high concentrations of biotin can enhance the formation of germ tubes, the initial stage of hyphal development. mdpi.comnih.govnih.gov

Interestingly, this compound also stimulates germ tube formation, suggesting that the resulting endogenously synthesized biotin plays a role in this morphological transition. mdpi.comnih.govunl.edu This has led to the proposal that biotin has a dual role in C. albicans physiology: one as an essential enzymatic cofactor and another as a regulator of morphology. mdpi.comnih.govunl.edu The precise mechanism by which biotin influences filamentation is still under investigation but may be related to the accumulation of internal biotin stores. nih.govunl.edu

The regulation of genes involved in biotin biosynthesis in C. albicans is responsive to biotin availability. Biotin starvation leads to a significant upregulation of the BIO2, BIO3, and BIO4 genes. mdpi.comnih.gov This demonstrates a sensitive regulatory network that controls the uptake and synthesis of this crucial vitamin from its precursors.

The interplay between nutrient availability, such as iron, and morphogenesis is also a critical aspect of C. albicans physiology. frontiersin.org While the direct link between this compound utilization and iron homeostasis has not been fully elucidated, the regulation of filamentation by various environmental cues, including nutrient status, is a complex process involving multiple signaling pathways and transcription factors. mdpi.comfrontiersin.orgbiorxiv.org

This compound's Ecological Role in Marine Bacteria and Ecosystems

This compound, the immediate precursor to biotin (vitamin B7), plays a significant ecological role in marine environments by acting as a vital resource for certain bacteria, thereby influencing microbial community dynamics. nih.govnih.gov Biotin is an essential micronutrient for a wide range of metabolic processes, but its availability can fluctuate greatly in the oceans. nih.govnih.govresearchgate.net Consequently, many marine microorganisms are biotin auxotrophs, meaning they cannot produce it themselves and must acquire it from their surroundings. nih.govnih.gov

Recent studies have revealed that this compound is present in seawater, with concentrations sometimes matching or even exceeding those of biotin. nih.gov For instance, this compound has been detected at 27 pM in the Atlantic Ocean and at concentrations up to 100 pM at hydrothermal vents in the Pacific Ocean, which were significantly higher than local biotin levels. nih.gov This environmental availability of this compound provides an alternative pathway for vitamin acquisition. nih.gov

The key to this process lies in the biotin synthase enzyme, encoded by the bioB gene, which catalyzes the final step of biotin synthesis: the conversion of this compound to biotin. nih.govnih.gov A genomic analysis of over 1,000 bacteria predicted that approximately 20% of them, despite being unable to synthesize biotin from scratch (de novo), possess only the bioB gene. nih.govresearchgate.net This genetic makeup enables them to overcome biotin auxotrophy by taking up environmental this compound and converting it internally to the essential biotin. nih.govnih.gov This capability is particularly noted in various Actino- and Alphaproteobacteria. nih.govresearchgate.net

Prototrophic bacteria, which can synthesize their own biotin, have been identified as a source of this public good. nih.gov The marine bacterium Vibrio campbellii, for example, releases significant quantities of this compound into its environment. nih.govresearchgate.net During its exponential growth phase, extracellular this compound levels can reach up to 1.09 ± 0.15 x 10^6 molecules per cell. nih.govnih.govresearchgate.net This release of a valuable precursor by some microbes creates a metabolic marketplace that supports the growth of other community members, highlighting this compound's function as a shared resource that shapes marine microbial ecosystems. nih.govfrontiersin.org

Table 1: Environmental Concentrations of this compound in Marine Ecosystems

Location Reported Concentration (pM) Notes
North Sea 2.8 ± 0.1 Detected in one of four seawater samples. nih.gov
Atlantic Ocean 27 Concentration was noted to be slightly higher than that of biotin. nih.gov

Table 2: this compound Production by Vibrio campbellii

Growth Phase Measurement Concentration
Exponential Extracellular this compound Up to 1.09 ± 0.15 x 10^6 molecules per cell. nih.govresearchgate.netdntb.gov.ua

This compound Uptake and Utilization by Azorhizobium caulinodans

Azorhizobium caulinodans is a nitrogen-fixing bacterium that forms symbiotic relationships with the tropical legume Sesbania rostrata. nih.govtcdb.orgnih.gov This bacterium is a biotin auxotroph, meaning it cannot synthesize biotin de novo and requires an external source. asm.org However, genomic analysis revealed that while A. caulinodans lacks the initial genes for the biotin synthesis pathway (bioF, bioA, bioD), it possesses the crucial final gene, bioB, which encodes the biotin synthase that converts this compound to biotin. asm.org

The mechanism for acquiring the necessary precursor is linked to a specific genetic arrangement. In A. caulinodans, the bioB gene is located adjacent to a biotin transporter gene, bioY (specifically, the gene identified as AZC_0362), forming a bioYB operon. nih.govasm.org Research has demonstrated that the BioY transporter in this configuration is capable of transporting not only biotin but also its precursor, this compound. nih.govtcdb.org

This combination of a this compound-capable transporter (BioY) and the converting enzyme (BioB) provides A. caulinodans with a distinct survival advantage. nih.govtcdb.org It allows the bacterium to thrive in environments that are deficient in biotin but contain sufficient amounts of this compound. nih.govtcdb.org The bacterium can uptake this compound from the environment via the BioY transporter and then convert it into the essential vitamin biotin using the BioB enzyme. asm.orgasm.org

The significance of this pathway is underscored by transcriptomic studies comparing free-living A. caulinodans with its symbiotic form (bacteroids) inside plant root nodules. asm.org The expression of the bioBY gene cluster was found to be significantly higher in bacteroids. asm.org This suggests that the uptake and conversion of this compound is a particularly important mechanism for sustaining the bacterium during its critical nitrogen-fixing symbiotic relationship with its host plant. asm.org

Table 3: Key Genes in Azorhizobium caulinodans for this compound Utilization

Gene/Operon Locus Tag Encoded Protein Function Expression Finding
bioB AZC_0361 Biotin Synthase Converts this compound to biotin. nih.govasm.org Higher expression in bacteroids compared to free-living cells. asm.org
bioY AZC_0362 Biotin/Dethiobiotin Transporter Transports this compound and biotin into the cell. nih.govtcdb.orgasm.org Higher expression in bacteroids compared to free-living cells. asm.org

Table 4: Compound Names Mentioned

Compound Name
7,8-diaminopelargonic acid (DAPA)
7-keto-8-aminopelargonic acid (KAPA)
Biotin
Cobalamin (Vitamin B12)
This compound
Pimeloyl-CoA

Dethiobiotin Derivatives and Analogs in Research

Characterization of Dethiobiotin Derivatives and Biotin (B1667282) Analogs

The characterization of this compound derivatives and other biotin analogs primarily focuses on their structural differences from biotin and the resulting changes in their binding affinity to proteins like avidin (B1170675) and streptavidin. This compound is structurally distinct from biotin as it lacks the sulfur atom in its thiophane ring. ontosight.ai This modification is the primary reason for its reduced binding affinity. researchgate.netbiosyn.com While the biotin-streptavidin interaction is one of the strongest non-covalent bonds known, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), this compound binds less tightly, with a Kd in the nanomolar range (10⁻⁹ to 10⁻¹¹ M). researchgate.netbiosyn.comiris-biotech.de This weaker, yet specific, binding is a key characteristic that is exploited in various applications.

Other biotin analogs have also been synthesized and characterized to modulate this binding affinity. For instance, 2-iminobiotin, a cyclic guanidino analog of biotin, exhibits a pH-dependent affinity for avidin; it binds strongly at pH > 9 but the complex dissociates at acidic pH (~4). iris-biotech.de Researchers have also created biotinylated analogs of various molecules, such as the calcium channel blocker ω-conotoxin and the plant peptide phytosulfokine-α, to serve as high-affinity probes. nih.govtandfonline.com The characterization of these derivatives involves confirming their structure, often through mass spectrometry and NMR, and quantifying their binding kinetics through assays like competitive binding assays. nih.govtandfonline.comnih.gov For example, studies on 68Ga-labeled biotin analogs showed that introducing linkers and chelators, especially PEG groups, could decrease binding affinity to avidin, a critical factor for their use as imaging tracers. acs.orgnih.govacs.org

CompoundTarget ProteinDissociation Constant (Kd) or Association Constant (Ka)Key Feature
Biotin Avidin/StreptavidinKd ≈ 10⁻¹⁵ M researchgate.net / Ka ≈ 10¹⁵ M⁻¹ iris-biotech.deExtremely strong, essentially irreversible binding. researchgate.netiris-biotech.de
This compound Avidin/StreptavidinKd ≈ 10⁻¹¹ M researchgate.net / Ka ≈ 10¹¹ M⁻¹ iris-biotech.deWeaker, reversible binding; easily displaced by biotin. researchgate.netiris-biotech.de
2-Iminobiotin AvidinpH-dependent bindingBinds at high pH (>9), dissociates at low pH (~4). iris-biotech.de
ω-conotoxin (biotinylated) Rat brain synaptic membranesKd ≈ 0.1-0.3 nMHigh-affinity binding despite biotinylation reducing potency from native 4 pM. nih.gov

Table 1: Comparison of Binding Affinities of Biotin and Its Analogs. This table summarizes the binding affinities of biotin and selected analogs to their target proteins, highlighting the key features that determine their research applications.

Enzymatic Transformations and Interactions with Biological Systems

This compound is a natural intermediate in the biosynthesis of biotin in many organisms, including bacteria, fungi, and plants. researchgate.netroyalsocietypublishing.org The final step of this pathway is the enzymatic conversion of this compound to biotin, a reaction catalyzed by biotin synthase. researchgate.netnih.gov This enzyme belongs to the "radical S-adenosyl-L-methionine (SAM)" superfamily, which uses an iron-sulfur cluster to initiate radical-mediated reactions. researchgate.netresearchgate.net Biotin synthase catalyzes the insertion of a sulfur atom into the this compound molecule, a complex process that involves the reductive cleavage of SAM. researchgate.netresearchgate.net Studies with purified biotin synthase from Bacillus sphaericus have shown that the enzyme can convert this compound to biotin in the absence of other proteins, provided that cofactors like S-adenosyl-L-methionine (AdoMet) and a reducing system are present. nih.govnih.gov Research has established that the enzyme's own [2Fe-2S] cluster acts as the sulfur donor in the reaction, making biotin synthase both a catalyst and a substrate. researchgate.net

The interaction of this compound analogs with biological systems extends beyond biotin synthesis. They are used to probe the mechanisms of biotin-dependent enzymes and to develop inhibitors. ontosight.airesearchgate.net For example, the study of Mycobacterium tuberculosis this compound synthetase (MtDTBS), the enzyme that catalyzes the formation of this compound, is a key area of research for developing new anti-tuberculosis drugs, as humans lack this pathway. researchgate.netnih.govacs.org Structural studies of MtDTBS bound to substrates and products have elucidated its mechanism and revealed unique features that can be targeted for inhibitor design. nih.gov Furthermore, synthetic this compound-labeled analogs have been designed to interact with other enzyme systems. A notable example is a desthiobiotin-labeled NAD+ analog (Et-DTB-NAD+), created to study the targets of Poly(ADP-ribose) polymerase 1 (PARP1) using a "bump-and-hole" strategy, which allows the modified enzyme to specifically use the modified NAD+ analog. uni-konstanz.deresearchgate.net

Applications of this compound Analogs in Biochemical Assays and Affinity Technologies

The most widespread application of this compound and its derivatives is in affinity purification and related biochemical assays. nanotempertech.comchemsrc.com The primary advantage of the this compound-streptavidin system over the traditional biotin-streptavidin system is the reversibility of the interaction. researchgate.net While eluting a biotinylated molecule from a streptavidin matrix requires harsh, denaturing conditions (e.g., 8M guanidine-HCl, pH 1.5), a desthiobiotinylated molecule can be gently eluted under physiological conditions by competitive displacement with a solution of free biotin. iris-biotech.dersc.orginterchim.fr This mild elution preserves the structure and function of the purified molecules and their interaction partners. interchim.fr

This "soft-release" mechanism is ideal for a variety of applications:

Affinity Chromatography: Used for the gentle isolation and purification of proteins, nucleic acids, and other biomolecules. biosyn.comnanotempertech.com Oligonucleotides labeled with desthiobiotin can be captured on a streptavidin support and then easily recovered. biosyn.com

Pull-Down Assays: Enables the study of protein-protein or DNA-protein interactions. interchim.fr The gentle elution minimizes the co-purification of endogenous biotinylated proteins, which would not be eluted by free biotin, reducing background noise. iris-biotech.de

Cell and EV Isolation: Desthiobiotin-conjugated antibodies are used to capture specific cell types or extracellular vesicles (EVs). rsc.org The captured entities can then be released intact for downstream analysis or in-vitro/in-vivo studies, which is a significant advantage over the irreversible biotin-avidin method. rsc.org

RNA Affinity Tagging: Guanosine triphosphate (GTP) analogs modified with desthiobiotin (3´-Desthiobiotin-GTP) are used to tag the 5'-ends of primary RNA transcripts. neb.com This allows for the enrichment of these specific RNAs on streptavidin beads and their subsequent elution with free biotin for analysis. neb.com

ApplicationThis compound Analog UsedPrinciple of ApplicationBenefit Over Biotin
Affinity Purification Desthiobiotin-labeled proteins/nucleic acidsReversible binding to streptavidin-agarose matrix. researchgate.netGentle elution with free biotin preserves protein function. rsc.orginterchim.fr
EV / Cell Isolation Desthiobiotin-conjugated antibodies (e.g., anti-CD63)Immunoaffinity capture on an avidin-coated surface. rsc.orgRecovery of intact, viable cells/EVs for downstream use. rsc.org
RNA Transcript Enrichment 3´-Desthiobiotin-GTPEnzymatic tagging of 5'-triphosphate RNA, followed by affinity capture. neb.comElution of tagged RNA for sequencing and analysis. neb.com
PARP1 Target ID Et-DTB-NAD+"Bump-and-hole" strategy with engineered PARP1 for specific labeling of protein targets. uni-konstanz.deresearchgate.netEnables affinity enrichment of specific enzyme targets from complex lysates. uni-konstanz.de
Protein Labeling & Detection Amine-reactive desthiobiotin derivativesCovalent labeling of target proteins for detection with fluorescent streptavidin. researchgate.netAllows for repeated probing and stripping of detection reagents. researchgate.net

Table 2: Applications of this compound Analogs in Research. This table outlines key applications of this compound analogs, the underlying principle, and the advantage conferred by their reversible binding property compared to standard biotin.

Synthetic Approaches to this compound Analogs for Mechanistic and Inhibitory Studies

The synthesis of novel this compound analogs is crucial for advancing our understanding of enzyme mechanisms and for developing new therapeutic agents. Organic chemists have devised various strategies to create these specialized molecules. For mechanistic studies of biotin synthase, researchers have synthesized analogs like 4,5-dehydrodethiobiotins and 5,6-dehydrodethiobiotins, often labeled with ¹⁴C, to investigate the behavior of potential radical intermediates in the sulfur insertion reaction. researchgate.net Other studies have focused on creating isotopically-labeled this compound to probe the enzymatic conversion to biotin, helping to confirm that this compound is the direct precursor. hawaii.edu

A significant area of synthetic effort is the development of inhibitors for enzymes in the biotin biosynthesis pathway of pathogens like Mycobacterium tuberculosis. mdpi.com Since this pathway is absent in humans, its enzymes are attractive drug targets. nih.gov Researchers identified cyclopentylacetic acid as a binder to the 7,8-diaminopelargonic acid (DAPA) pocket of M. tuberculosis this compound synthase (MtDTBS) through in silico screening. acs.org Subsequent synthetic optimization, guided by X-ray crystallography, led to the development of more potent binders. acs.org Another approach involved synthesizing biotinylated and dethiobiotinylated insulins with varying spacer arm lengths to study their binding properties. nih.gov The synthesis of a complex desthiobiotin-labeled NAD+ analog (Et-DTB-NAD+) was achieved through a multi-step process, combining separate syntheses of the modified nicotinamide (B372718) mononucleotide and the desthiobiotin-tagged AMP building block, followed by an enzymatic coupling reaction. uni-konstanz.deresearchgate.net These synthetic endeavors provide essential chemical tools to dissect biological pathways and to design next-generation inhibitors. researchgate.netacs.org

Advanced Research Methodologies for Dethiobiotin Studies

Enzymatic Assays for Dethiobiotin Synthetase Activity Measurement

The activity of this compound synthetase (DTBS), the enzyme that catalyzes the conversion of 7,8-diaminopelargonic acid (DAPA) to this compound, is quantified using various enzymatic assays. A common method involves monitoring the formation of the product, this compound, or the consumption of substrates like ATP.

One approach is a coupled spectrophotometric assay. nih.gov In this method, the production of ADP during the DTBS reaction is coupled to the pyruvate (B1213749) kinase/lactate dehydrogenase system. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm, which is proportional to the DTBS activity. nih.gov This continuous assay allows for the determination of kinetic parameters such as K_M and V_max for the substrates DAPA and ATP. nih.gov

Another method involves the use of radiolabeled substrates. For instance, the incorporation of radiolabeled bicarbonate ([^14C]HCO_3^-) into the acid-stable product, this compound, can be measured. nih.gov The radiolabeled this compound is separated from the unreacted substrate by techniques like high-performance thin-layer chromatography (HP TLC) and quantified using phosphor imaging analysis. nih.gov

Fluorescence polarization (FP)-based assays have also been developed. biorxiv.org These assays are particularly useful for high-throughput screening of potential inhibitors. The principle relies on the change in polarization of a fluorescently labeled molecule upon binding to the enzyme.

The table below summarizes key aspects of different enzymatic assays for DTBS activity.

Assay TypePrincipleDetection MethodKey Features
Coupled Spectrophotometric Assay ADP production is coupled to NADH oxidation. nih.govDecrease in absorbance at 340 nm. nih.govContinuous, allows for kinetic studies. nih.gov
Radiolabeling Assay Incorporation of [^14C] from bicarbonate into this compound. nih.govPhosphor imaging of TLC plates. nih.govHighly sensitive and specific.
Fluorescence Polarization Assay Change in polarization of a fluorescent probe upon binding. biorxiv.orgMeasurement of fluorescence polarization.Suitable for high-throughput screening. biorxiv.org
Microbiological Assay Growth of an auxotrophic bacterial strain is dependent on the amount of biotin (B1667282) synthesized from this compound. tandfonline.comMeasurement of bacterial growth (e.g., paper disk plate method). tandfonline.comMeasures biologically active product.

X-ray Crystallography for Enzyme-Ligand Complex and Conformational Analysis

X-ray crystallography is a powerful technique that has provided detailed, atomic-level insights into the structure and function of this compound synthetase (DTBS). By determining the three-dimensional structure of the enzyme, both in its apo form and in complex with substrates, intermediates, and inhibitors, researchers have been able to understand its catalytic mechanism and conformational changes during the reaction.

DTBS from various organisms, including Escherichia coli and Mycobacterium tuberculosis, has been extensively studied using this method. biorxiv.orgrcsb.org These studies have revealed that DTBS functions as a homodimer, with each active site formed at the interface of the two monomers. biorxiv.org The binding of the substrate, 7,8-diaminopelargonic acid (DAPA), and the cosubstrate, ATP, induces significant conformational changes in the enzyme, particularly in a flexible loop known as the "lid" domain, which closes over the active site. core.ac.uk

Crystallographic studies of DTBS complexed with DAPA and a non-hydrolyzable ATP analog have elucidated the initial steps of the reaction, showing how the enzyme positions the substrates for catalysis. rcsb.org Furthermore, structures of the enzyme with the reaction intermediate, a carbamylated DAPA, have provided direct evidence for the carboxylation of the N7 amino group of DAPA. core.ac.uk

The crystal structures of DTBS in complex with various ligands have been determined at high resolutions, often better than 2.0 Å, allowing for a detailed analysis of the interactions between the enzyme and its ligands. rcsb.orgrcsb.org This information is crucial for understanding the enzyme's specificity and for the rational design of inhibitors that could serve as potential antimicrobial agents.

The following table presents examples of key crystallographic structures of this compound synthetase that have contributed to our understanding of its function.

PDB IDOrganismDescriptionResolution (Å)Key Findings
1DAH Escherichia coliDTBS complexed with 7,8-diamino-nonanoic acid, an ATP analog, and manganese. rcsb.org1.64Revealed the binding mode of substrates and implicated a two-metal ion mechanism. rcsb.org
1BS1 Escherichia coliQuaternary complex with MgADP, AlF₃, and diaminopelargonic acid. nih.gov1.8Mimics the phosphorylated reaction intermediate, providing insights into the ring closure step. nih.gov
1DAM Escherichia coliQuaternary complex with MgADP, this compound, and phosphate (B84403). nih.gov1.8Shows the product bound in the active site and suggests considerable substrate displacement during catalysis. nih.gov
7JT6 Mycobacterium tuberculosisDTBS in complex with a tetrazole inhibitor. rcsb.org2.00Demonstrates how inhibitors can bind in the DAPA pocket, guiding structure-based drug design. rcsb.org

Mass Spectrometric Techniques for Metabolite Identification and Quantification

Mass spectrometry (MS) is an indispensable analytical tool in this compound research, enabling the sensitive and specific identification and quantification of metabolites within the biotin biosynthetic pathway. mdpi.comthermofisher.com Coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), MS allows for the analysis of complex biological mixtures. mdpi.comthermofisher.com

In metabolomics studies, both targeted and untargeted approaches are employed. Targeted analysis focuses on quantifying known metabolites, such as this compound and its precursors, with high sensitivity and accuracy. mdpi.com This is often achieved using tandem mass spectrometry (MS/MS) techniques like selected reaction monitoring (SRM) on triple quadrupole instruments. thermofisher.com

Untargeted metabolomics, or metabolic fingerprinting, aims to capture a comprehensive snapshot of all detectable metabolites in a sample. nih.gov High-resolution mass spectrometry (HRMS) instruments, such as time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR) analyzers, are crucial for this approach. ijpras.com Their high mass accuracy allows for the determination of elemental compositions, which greatly aids in the identification of unknown compounds. ijpras.com

For structural elucidation, tandem mass spectrometry (MS/MS or MS^n) is employed. ijpras.com By fragmenting a selected precursor ion and analyzing the resulting product ions, researchers can deduce the structure of the metabolite. This has been instrumental in confirming the identity of this compound and other pathway intermediates in various biological extracts.

The table below outlines the application of different mass spectrometric techniques in the study of this compound and related metabolites.

MS TechniqueCoupled SeparationIonization MethodKey Application in this compound Studies
LC-MS/MS (Triple Quadrupole) Liquid ChromatographyElectrospray Ionization (ESI)Targeted quantification of this compound and its precursors with high sensitivity and selectivity. thermofisher.com
LC-HRMS (TOF, Orbitrap) Liquid ChromatographyESI, APCIUntargeted metabolomics to identify novel metabolites in the biotin pathway and determine their elemental composition. nih.govijpras.com
GC-MS Gas ChromatographyElectron Ionization (EI)Analysis of volatile derivatives of biotin pathway intermediates.
Direct Infusion MS NoneESI, MALDIHigh-throughput screening and metabolic fingerprinting of samples. nih.gov

Isotopic Labeling Strategies for Mechanistic Elucidation of Biosynthetic Steps

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms through a biosynthetic pathway, providing definitive evidence for reaction mechanisms. nih.gov In the context of this compound biosynthesis, stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) are incorporated into precursor molecules. hawaii.edu The labeled products are then analyzed, typically by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, to determine the position and extent of isotope incorporation.

These strategies have been fundamental in elucidating the steps leading to this compound formation and its subsequent conversion to biotin. For example, by using specifically labeled glucose as a carbon source, researchers can track which carbon atoms from glucose are incorporated into the backbone of this compound.

Isotopic labeling has also been crucial in studying the mechanism of biotin synthase, the enzyme that converts this compound to biotin. Experiments using this compound labeled with deuterium (B1214612) at specific positions have helped to probe the stereochemistry of the hydrogen abstraction steps in the reaction. researchgate.net Furthermore, the use of isotopically labeled sulfur compounds has been central to investigating the source of the sulfur atom in biotin. researchgate.net

Kinetic Isotope Effect (KIE) studies, where the reaction rate is compared between a non-labeled and an isotopically labeled substrate, provide insights into the rate-determining steps of an enzymatic reaction. hawaii.edu A significant KIE suggests that the bond to the labeled atom is broken in the rate-limiting step.

The table below provides examples of how isotopic labeling has been applied to study the this compound pathway.

IsotopeLabeled PrecursorAnalytical TechniqueResearch Question Addressed
¹³C ¹³C-labeled glucose or other central carbon metabolitesMS, NMRTracing the carbon skeleton of this compound back to primary metabolism.
¹⁵N ¹⁵N-labeled amino acidsMS, NMRIdentifying the nitrogen source for the amino groups in DAPA and the ureido ring of this compound.
²H (Deuterium) Deuterated this compoundMS, NMRInvestigating the mechanism and stereochemistry of hydrogen abstraction by biotin synthase. hawaii.edu
³⁴S / ³⁵S Isotopically labeled sulfur sources (e.g., cysteine, [Fe-S] clusters)MS, Scintillation countingDetermining the origin of the sulfur atom in the conversion of this compound to biotin. researchgate.net

Genomic and Proteomic Approaches in Identifying this compound-Related Genes and Proteins

Genomics and proteomics provide a global perspective on the biological systems involved in this compound biosynthesis, moving from the study of individual components to the entire set of genes (genome) and proteins (proteome). opentextbc.cawikipedia.org

Genomic approaches involve the study of an organism's complete set of DNA. opentextbc.ca By sequencing and analyzing genomes, researchers can identify the genes encoding the enzymes of the biotin biosynthetic pathway, including this compound synthetase (bioD). Comparative genomics, which compares the genomes of different species, can reveal conserved pathway components and regulatory elements. Genome-wide association studies (GWAS) can identify genetic variations associated with altered biotin metabolism. opentextbc.ca The identification of biosynthetic gene clusters (BGCs), where genes for a specific pathway are physically co-located on the chromosome, can also facilitate the discovery of novel this compound-related genes. nih.gov

Proteomic approaches focus on the large-scale study of proteins, the functional products of genes. fiu.edu Techniques such as two-dimensional gel electrophoresis (2D-PAGE) and mass spectrometry-based methods are used to identify and quantify the proteins present in a cell or tissue under specific conditions. fiu.edu Expression proteomics can be used to compare the protein profiles of cells grown with and without biotin, revealing which proteins, including those in the this compound pathway, are up- or down-regulated. wikipedia.org Furthermore, proteomics can identify post-translational modifications of pathway enzymes, which may regulate their activity. wikipedia.org Affinity-based methods, using probes like desthiobiotin-ADP, can be used to enrich and identify nucleotide-binding proteins, including DTBS, from complex cellular lysates. thermofisher.com

The integration of genomic and proteomic data (proteogenomics) provides a more complete understanding of how the genetic blueprint is translated into functional cellular machinery. somalogic.com

The table below summarizes the application of these 'omics' technologies in this compound research.

'Omics' FieldKey TechnologiesInformation Gained
Genomics DNA sequencing, comparative genomics, GWAS. opentextbc.caIdentification of bio genes, regulatory sequences, and biosynthetic gene clusters. opentextbc.canih.gov
Proteomics 2D-PAGE, LC-MS/MS, affinity purification. wikipedia.orgfiu.eduIdentification and quantification of pathway enzymes, analysis of protein expression levels, and detection of post-translational modifications. wikipedia.orgnautilus.bio
Proteogenomics Integration of genomic and proteomic datasets. somalogic.comValidation of gene models, identification of novel protein-coding regions, and linking genetic variation to protein function. somalogic.com

Metabolic Flux Analysis and Network Modeling of Biotin Pathways

Flux Balance Analysis (FBA) is a computational method that uses a stoichiometric model of a metabolic network to predict the distribution of metabolic fluxes at a steady state. mdpi.com By defining an objective function, such as maximizing biomass production or the synthesis of a specific compound like this compound, FBA can simulate how the network will operate under different genetic or environmental conditions. oup.com

¹³C-Metabolic Flux Analysis (¹³C-MFA) is an experimental technique that provides more precise flux measurements. researchgate.net It involves feeding cells a ¹³C-labeled substrate (e.g., ¹³C-glucose) and then measuring the ¹³C-labeling patterns in the intracellular metabolites and protein-bound amino acids using MS or NMR. biorxiv.org By fitting these labeling patterns to a metabolic model, the intracellular fluxes can be quantified with a high degree of accuracy. This can reveal the relative contributions of different pathways to the synthesis of this compound precursors.

Kinetic modeling aims to create a dynamic model of the metabolic pathway by incorporating enzyme kinetic parameters and metabolite concentrations. mdpi.com While more data-intensive than stoichiometric models, kinetic models can predict how the pathway will respond to perturbations over time and can help to understand the regulatory mechanisms that control flux through the biotin pathway.

The following table outlines the different modeling approaches used to study the biotin pathway.

Modeling ApproachInput DataOutputKey Application
Flux Balance Analysis (FBA) Stoichiometric model, objective function, uptake/secretion rates. mdpi.comPredicted steady-state flux distribution. oup.comIn silico prediction of gene knockout effects and metabolic engineering targets. researchgate.net
¹³C-Metabolic Flux Analysis (¹³C-MFA) Stoichiometric model, ¹³C-labeling data from metabolites, physiological rates. biorxiv.orgQuantitative values for intracellular fluxes. researchgate.netPrecise quantification of pathway usage and identification of metabolic bottlenecks.
Kinetic Modeling Enzyme kinetic parameters, metabolite concentrations, reaction stoichiometry. mdpi.comDynamic simulation of metabolite concentrations and fluxes.Understanding pathway regulation and predicting transient behavior. mdpi.com

Translational and Synthetic Biology Applications of Dethiobiotin Research

Dethiobiotin Biosynthesis as an Antimicrobial Drug Target

The enzymes involved in the biotin (B1667282) biosynthetic pathway, which are essential for many bacteria but absent in humans, represent promising targets for the development of new antimicrobial agents. This compound synthetase (DTBS), in particular, has been a focus of such efforts. asm.orgnih.gov

Rational Drug Design Approaches Targeting this compound Synthetase

Rational drug design relies on the detailed understanding of the three-dimensional structure of a target enzyme to design and develop inhibitors. asm.org X-ray crystallography has been instrumental in elucidating the structures of this compound synthetase from various organisms, including Mycobacterium tuberculosis (Mtb) and Helicobacter pylori. nih.govnih.gov This structural data provides invaluable insights into the active site, the binding mechanisms of substrates and cofactors, and key amino acid residues essential for catalysis. asm.org

For instance, structural studies of Mtb DTBS have identified the binding sites for 7,8-diaminopelargonic acid (DAPA) and ATP. nih.govbiorxiv.org The DAPA binding site is a hydrophobic pocket formed by both partners of the enzyme's homodimer structure. biorxiv.org Furthermore, comparisons between DTBS structures from different bacterial species have revealed significant structural differences, particularly in the nucleotide-recognition motifs. nih.gov The DTBS from H. pylori, for example, possesses a unique mode of nucleotide recognition, making it a viable target for the development of species-specific inhibitors. nih.gov These structural details are crucial for the rational design of potent and selective inhibitors. asm.org

Development and Characterization of Enzyme Inhibitors

Building on structural insights, researchers have successfully developed and characterized several inhibitors of this compound synthetase, particularly against Mycobacterium tuberculosis. The development process often begins with in silico screening to identify potential binders, followed by experimental validation and optimization. acs.org

One study reported the identification of cyclopentylacetic acid as a binder to the DAPA pocket of Mtb DTBS. acs.org Through structural optimization, more potent binders were developed, such as compounds with an appended acidic group, which exhibited significantly improved binding affinity. acs.org Further development led to the identification of a tetrazole derivative as a potent inhibitor of Mtb DTBS, demonstrating the potential of this scaffold for developing novel anti-tuberculosis therapeutics. acs.org

Another research effort detailed the fortuitous discovery of a tractable hit against Mtb DTBS from an in vitro compound degradation. biorxiv.org An initial compound was found to hydrolyze and rearrange under assay conditions into a cyclopentylacetic acid derivative that bound to the DAPA substrate pocket. biorxiv.org This discovery, validated by high-resolution structural data, enabled the subsequent development of nanomolar inhibitors. biorxiv.org

Inhibitor ClassTarget EnzymeKey FindingsBinding Affinity (KD)Inhibition Constant (Ki)
Cyclopentylacetic acid derivativesM. tuberculosis DTBSBinds to the DAPA pocket. Potency improved by adding an acidic group to the aromatic ring.17 ± 1 µM to 19 ± 5 µMNot Reported
Tetrazole derivativesM. tuberculosis DTBSIdentified as a particularly potent binder and inhibitor.57 ± 5 nM5 ± 1 µM
Aryl hydrazinesM. tuberculosis DTBSIdentified as an inhibitor, but requires further development.Not Reported10.4 mM

Microbial Engineering for Enhanced this compound and Biotin Production

The increasing demand for biotin in the pharmaceutical, food, and feed industries has spurred research into microbial fermentation as a cost-effective and sustainable alternative to chemical synthesis. nih.govresearchgate.net Metabolic engineering and synthetic biology tools are being employed to optimize microbial strains for the overproduction of this compound and biotin. nih.govresearchgate.net

Strain Optimization and Metabolic Pathway Engineering Strategies

A primary strategy for enhancing biotin production is the genetic modification of microbial workhorses like Escherichia coli and Bacillus subtilis. nih.govresearchgate.net These efforts often focus on relieving the natural feedback repression of the biotin synthesis pathway and overexpressing key biosynthetic genes. nih.govresearchgate.net

In B. subtilis, for example, researchers have increased the titers of this compound and biotin by relieving feedback repression and deleting the biotin uptake protein YhfU. researchgate.net Further enhancements have been achieved by overexpressing genes from the biotin operon. researchgate.net Similarly, in E. coli, the introduction of a heterologous biotin synthetic pathway from Pseudomonas putida has been explored. researchgate.net

Other strategies include:

Increasing Precursor Supply: Engineering pathways to boost the availability of precursors like pimeloyl-CoA. nih.gov

Reducing Byproduct Formation: Deleting genes involved in competing metabolic pathways to channel more resources towards biotin synthesis. nih.gov

Altering Gene Regulation: Replacing native promoters with stronger, inducible promoters to fine-tune the expression of biosynthetic genes. oup.com

Engineered MicroorganismGenetic Modification StrategyResulting Production Titer
Bacillus subtilisRelieving feedback repression and deleting biotin uptake protein (YhfU).This compound: 21.6 mg/L, Biotin: 2.7 mg/L researchgate.net
Bacillus subtilisExpressing the bioB gene from B. sphaericus.Biotin: Increased from 2 mg/L to 15 mg/L researchgate.net
Agrobacterium/Rhizobium HK4Introduction of a modified E. coli bio operon.Biotin: 110 mg/L oup.com
Escherichia coliFed-batch fermentation with engineered strain.Biotin: up to 208.7 mg/L researchgate.net
Kurthia sp. 538-51F9Mutant strain with resistance to α-methyl this compound.Biotin: 126 mg/L nih.gov

Protein Channel Engineering for Improved Substrate Flow and Conversion Efficiency

A more sophisticated approach to enhancing production involves the engineering of the enzymes themselves. Protein channel engineering focuses on modifying the access tunnels of an enzyme to improve the flow of substrates to the active site and the exit of products. researchgate.net

This strategy has been applied to biotin synthase (BioB), the enzyme that converts this compound to biotin. researchgate.net Using computational tools like CAVER, researchers have identified potential bottleneck locations within the access tunnels of BioB. researchgate.net By introducing point mutations at these sites, it is possible to modulate the entry and exit of substrates (this compound, S-adenosyl-L-methionine) and the product (biotin). researchgate.net

In one study, engineering the access tunnel to the active site of BioB in B. subtilis, combined with modulating its expression, led to a more than 1000-fold improvement in the biotin titer compared to the wild-type strain. researchgate.net This demonstrates that direct modification of enzyme architecture is a powerful strategy for optimizing metabolic pathways. researchgate.net

This compound in Synthetic Biological Systems and Biotechnological Applications

Beyond its role as a biosynthetic intermediate, this compound and its derivatives have found utility as tools in synthetic biology and various biotechnological applications. scbt.com Synthetic biology aims to design and construct new biological parts, devices, and systems for useful purposes. wikipedia.orgals-journal.com

This compound is used for labeling, detecting, and isolating proteins through affinity chromatography. scbt.com Its interaction with streptavidin, though weaker than that of biotin, is reversible, which is advantageous in certain applications.

Furthermore, directed evolution techniques have been used to alter the substrate specificity of enzymes like biotin protein ligase (BPL). ebi.ac.uk Researchers have successfully evolved BPL variants that preferentially utilize this compound over biotin. ebi.ac.uk These engineered enzymes, in conjunction with streptavidin variants that can also bind desthiobiotin, create orthogonal systems that can be used as robust conjugation handles in a variety of biological and biotechnological applications without interfering with native biotin-dependent processes. ebi.ac.uk The creation of such synthetic vesicle-to-vesicle communication systems has also been explored using this compound-protein complexes. cam.ac.uk

Design and Construction of Engineered Biotin Biosynthesis Pathways

The pursuit of sustainable and cost-effective biotin production has driven significant research in synthetic biology and metabolic engineering, with a central focus on optimizing the biosynthetic pathway where this compound is the penultimate precursor. researchgate.net Engineered microbial systems, often referred to as cell factories, offer a promising alternative to traditional chemical synthesis, which can be environmentally challenging. researchgate.net The core strategy involves genetically modifying microorganisms like Escherichia coli and Bacillus subtilis to enhance the flux through the biotin synthesis pathway, leading to increased yields of this compound and its subsequent conversion to biotin. nih.govnih.gov

The biotin biosynthetic pathway is a conserved process involving a series of enzymatic reactions. nih.govoup.com It begins with a pimelate (B1236862) moiety (like pimeloyl-CoA) and proceeds through four key steps catalyzed by the enzymes BioF (7-keto-8-aminopelargonic acid synthase), BioA (7,8-diaminopelargonic acid aminotransferase), BioD (this compound synthetase), and BioB (biotin synthase). nih.govoup.com this compound is synthesized by BioD, which catalyzes the ATP-dependent insertion of CO2 to form the ureido ring. researchgate.netnih.gov The final step is the insertion of a sulfur atom into this compound by BioB to form biotin. nih.govoup.com

Engineering efforts target various points in this pathway to boost production. Key research findings and strategies include:

Host Strain Selection and Optimization : Studies have evaluated different strains of Bacillus subtilis to identify the most suitable chassis for biotin production. nih.gov Engineering often involves deleting proteins responsible for biotin uptake, such as YhfU in B. subtilis, to prevent the re-import of secreted biotin, which can inhibit the pathway. nih.gov

Relieving Feedback Repression : The biotin pathway is naturally regulated by feedback inhibition, where high concentrations of biotin repress the genes involved in its own synthesis. pnas.org Engineers overcome this by modifying regulatory elements to ensure the consistent expression of pathway enzymes, even in the presence of biotin. This has been shown to increase the titers of both this compound and biotin in B. subtilis. nih.gov

Enzyme Engineering : The efficiency of the final conversion step from this compound to biotin is often a bottleneck. Research has focused on engineering the biotin synthase (BioB) enzyme itself. By modifying the access tunnel to the enzyme's active site, researchers have improved the conversion of this compound, leading to a significant increase in the final biotin titer—an 1130-fold improvement was reported in one B. subtilis study. nih.gov

Pathway Bypassing and Heterologous Expression : In some cases, entire sections of the native pathway are bypassed. For instance, some marine bacteria that lack the full biotin synthesis pathway (biotin auxotrophs) can still produce biotin if they possess the bioB gene and can acquire this compound from their environment. oup.com This natural phenomenon provides a model for engineered systems where a host organism is designed to perform only the final conversion step. Furthermore, genes from one organism can be expressed in another to create a functional pathway. For example, expressing E. coli'sbioA gene can complement a defect in the corresponding step in the plant Arabidopsis. nih.gov

The table below summarizes key enzymes and engineering strategies in the construction of biotin biosynthesis pathways.

Target Enzyme/ProteinOrganismEngineering StrategyOutcome
Biotin Biosynthesis PathwayBacillus subtilisRelieving feedback repression and deleting the biotin uptake protein YhfU.Increased titers of this compound (21.6 mg/L) and biotin (2.7 mg/L). nih.gov
Biotin Synthase (BioB)Bacillus subtilisEngineering the active site access tunnel and modulating expression.Increased biotin titer to 11.2 mg/L. nih.gov
DAPA Aminotransferase (BioA)Arabidopsis thalianaGenetic complementation with the E. colibioA gene.Rescued growth in a bio1 mutant, demonstrating functional complementation. nih.gov
Biotin Uptake SystemMarine BacteriaNatural selection of strains containing only the bioB gene.Ability to overcome biotin auxotrophy by converting environmental this compound to biotin. oup.com

Applications in Bioconjugation and Biorecognition Technologies

This compound's unique binding properties with avidin (B1170675) and its derivatives, particularly streptavidin, have made it a valuable tool in bioconjugation and biorecognition technologies. purdue.edutcichemicals.com Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, while biorecognition refers to the specific binding between molecules for detection or interaction purposes. rsc.orgthermofisher.com

The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, which is highly useful but can be difficult to reverse. tcichemicals.com this compound binds to the same site on streptavidin but with a lower affinity, allowing for its displacement by free biotin. This reversible binding is a key advantage, enabling the gentle elution and recovery of bound molecules under mild conditions. dntb.gov.uacapes.gov.br This property is exploited in affinity chromatography and other separation techniques.

Key applications of this compound in this domain include:

Reversible Affinity Chromatography : this compound-based technologies, such as Thermo Fisher Scientific's DSB-X biotin, are used to create affinity matrices. thermofisher.com A molecule of interest can be "tagged" with this compound (a process called biotinylation), allowing it to be captured on a solid support coated with streptavidin (e.g., streptavidin agarose). thermofisher.com Because the bond is reversible, the tagged molecule can be easily released by adding a solution of free biotin, which displaces the this compound conjugate from the streptavidin support. This is particularly useful for purifying proteins and other biomolecules. purdue.eduthermofisher.com

Regenerable Biosensors : The reversible this compound-streptavidin interaction is leveraged in the development of reusable biosensors. rsc.org For example, an aptamer-based biosensor for detecting Ochratoxin A was designed where a key component was a this compound-modified fiber. rsc.org The detection mechanism relied on the specific binding between this compound and a streptavidin-conjugated probe. The ability to disrupt this bond allows the sensor surface to be regenerated for multiple measurement cycles, which is a significant advantage for long-term monitoring applications. rsc.org

Synthetic Biology Systems : this compound-protein complexes have been incorporated into artificial biological systems. In one study, they were used to mediate a synthetic vesicle-to-vesicle communication system, demonstrating their utility in constructing novel biorecognition-based devices at the molecular level. cam.ac.uk

Bioconjugate Probes : this compound can be conjugated to various molecules, including primary and secondary antibodies, to create versatile detection reagents. thermofisher.com These conjugates can be used in a wide range of immunoassays, such as ELISAs and Western blotting, where they are detected using enzyme- or fluorophore-labeled streptavidin. The reversibility offers flexibility in assay design compared to the quasi-permanent bond of biotin. thermofisher.com

The following table outlines the comparative features and applications of biotin and this compound in bioconjugation and biorecognition.

FeatureBiotinThis compound
Binding Affinity to Streptavidin Very high (Kd ~ 10⁻¹⁵ M)Moderate (Lower affinity than biotin)
Reversibility Essentially irreversible under normal biological conditionsReversible; can be displaced by free biotin
Primary Application Stable immobilization and labeling for single-use detectionReversible affinity capture, purification, and regenerable biosensors rsc.orgthermofisher.com
Example Technology Standard biotinylation reagents for immunoassaysDSB-X™ Biotin technology, regenerable aptasensors rsc.orgthermofisher.com

Dethiobiotin Degradation and Metabolism

Bacterial Degradation Pathways of Dethiobiotin

The bacterial degradation of this compound, a precursor in the biosynthesis of biotin (B1667282), has been a subject of scientific investigation to understand the metabolic fate of this vitamer. Studies have revealed that certain bacteria can utilize this compound, breaking it down through specific enzymatic pathways. A notable example is the bacterium Mycoplana sp. No. 166, which has been shown to degrade this compound, albeit at a slower rate than biotin. tandfonline.com

The degradation of this compound by Mycoplana sp. primarily proceeds through a pathway analogous to the β-oxidation of fatty acids. tandfonline.com This process involves the sequential shortening of the valeric acid side chain of the this compound molecule. The initial steps of this degradation pathway lead to the formation of various intermediates as the side chain is cleaved.

Research using resting cells of Mycoplana sp. No. 166 demonstrated that the degradation of this compound leads to a greater variety of detectable intermediates compared to the degradation of biotin by the same organism. tandfonline.com This observation suggests that the cleavage of the ureido ring in this compound may occur more slowly or less efficiently than in biotin, allowing for the accumulation of intermediates from the side-chain degradation. tandfonline.com While biotin can be rapidly broken down to ammonia (B1221849) through ureido ring cleavage, this process is significantly slower for this compound in this particular bacterial strain. tandfonline.com

The degradation pathway of this compound in Mycoplana sp. results in the formation of key metabolites including bisnorthis compound and tetranorthis compound, which are products of one and two cycles of β-oxidation, respectively. tandfonline.com Additionally, hydroxylated and keto derivatives of these shortened forms have been identified, indicating further metabolic processing. tandfonline.com

Identification and Characterization of this compound Degradation Metabolites

The identification and characterization of the metabolites produced during this compound degradation have been accomplished through various analytical techniques. In studies with Mycoplana sp. No. 166, metabolites were isolated from reaction mixtures containing this compound and the bacterial cells. tandfonline.com The primary methods for separation and purification of these compounds included thin-layer chromatography (TLC) and Dowex 1-X2 (formate) column chromatography. tandfonline.com

Following isolation, the structural elucidation of the metabolites was carried out using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. tandfonline.com These analytical methods provided detailed information about the molecular weight and chemical structure of the degradation products.

The major metabolites identified from the degradation of this compound by Mycoplana sp. No. 166 are:

Bisnorthis compound : Formed by the removal of two carbon atoms from the valeric acid side chain. tandfonline.com

Tetranorthis compound : Results from the removal of four carbon atoms from the side chain. tandfonline.com

β-Hydroxybisnorthis compound : A newly identified metabolite, suggesting the involvement of a hydroxylation step during the degradation process. tandfonline.com

Methyl tetranordethiobiotinyl ketone : Another novel metabolite identified, indicating that further oxidation and modification of the shortened side chain occurs. tandfonline.com

The course of metabolite formation was monitored using TLC with a DACA (p-dimethylaminocinnamaldehyde) spray reagent, which is used to detect biotin and its vitamers. tandfonline.com The optimal reaction time for the production of these metabolites from this compound was found to be 22 hours, significantly longer than the 5 hours required for biotin degradation under similar conditions. tandfonline.com

The following table summarizes the identified metabolites of this compound degradation by Mycoplana sp. No. 166.

Metabolite NameMethod of IdentificationReference
Bisnorthis compoundMass and NMR spectral analyses tandfonline.com
Tetranorthis compoundMass and NMR spectral analyses tandfonline.com
β-Hydroxybisnorthis compoundMass and NMR spectral analyses tandfonline.com
Methyl tetranordethiobiotinyl ketoneMass and NMR spectral analyses tandfonline.com

Concluding Remarks and Future Research Perspectives

Current Gaps in Understanding Dethiobiotin Biochemistry and Biology

Despite decades of research, significant gaps remain in our comprehensive understanding of this compound's role in biochemistry and biology. The biosynthesis of biotin (B1667282), where this compound is the penultimate precursor, has been a subject of intense study, yet several mechanistic questions are still unanswered.

One of the primary knowledge gaps lies in the intricate details of the enzymatic conversion of this compound to biotin, a reaction catalyzed by biotin synthase (BioB). acs.org Key questions persist regarding the precise mechanism of sulfur insertion, the structure of intermediate states during the reaction, and the rate-determining step. While it is accepted that a sacrificial [2Fe-2S] cluster provides the sulfur atom in Escherichia coli, the discovery of a novel biotin synthase (Type II BioB) that utilizes an auxiliary 4Fe-5S cluster highlights the diversity and complexity of this process in different organisms. acs.org The exact role of the coordinating cysteine residues in the [2Fe-2S] cluster of the traditional BioB is also not fully elucidated.

In plants, the intracellular localization and trafficking of biotin precursors, including this compound, are not entirely resolved. oup.comnih.gov While the initial step of biotin synthesis occurs in the cytosol and the final conversion of this compound to biotin happens in the mitochondria, the transport mechanisms for intermediates like this compound between these compartments are yet to be fully characterized. oup.comnih.gov This complex spatial organization suggests a sophisticated regulatory network that is still poorly understood. nih.gov

Furthermore, the full extent of this compound's biological roles beyond being a biotin precursor is an area ripe for investigation. Recent studies have shown that this compound can serve as an "escape route" for biotin auxotrophy in marine bacteria, suggesting a more direct ecological role for this compound than previously appreciated. nih.gov However, the prevalence and significance of this phenomenon across different ecosystems and microbial communities remain largely unexplored. nih.gov Additionally, the potential for non-canonical functions of this compound in cellular processes is an intriguing but understudied area. researchgate.net

The regulation of the biotin biosynthetic pathway, and consequently the production and utilization of this compound, also presents unanswered questions. While the bio operon in E. coli is well-studied, the regulatory mechanisms in other organisms, particularly those with different pathway architectures or those living in unique environments, are less clear. oup.comresearchgate.net For instance, the discovery of a seemingly redundant this compound synthetase in E. coli, expressed only under anaerobic conditions, points to metabolic adaptations that are not fully understood. nih.gov

Finally, the precise interplay between this compound and other metabolic pathways is an area requiring further research. While its connection to fatty acid synthesis and amino acid metabolism through biotin is established, more subtle or indirect interactions with other cellular processes may exist. researchgate.net Unraveling these connections is crucial for a holistic understanding of cellular metabolism.

Emerging Research Avenues and Technological Advances in this compound Studies

Future research into this compound is poised to benefit significantly from emerging technologies and novel interdisciplinary approaches. These advancements are expected to address many of the current gaps in our knowledge and open up new avenues of investigation.

Advanced Structural Biology Techniques: The application of high-resolution structural biology methods, such as cryo-electron microscopy (cryo-EM), will be instrumental in elucidating the dynamic conformational changes and intermediate states of enzymes like biotin synthase. drugdiscoverychemistry.com This will provide unprecedented insights into the mechanism of sulfur insertion into this compound. Structural studies on the bifunctional this compound synthetase-diaminopelargonic acid aminotransferase found in plants and fungi can also reveal details about substrate channeling. nih.gov

Metabolomics and Systems Biology: The use of advanced mass spectrometry-based metabolomics can help in the sensitive detection and quantification of this compound and other related metabolites in various biological systems. nih.govnih.gov This will be crucial for studying its ecological role, such as in microbial communities where it can act as a public good. nih.gov Integrating metabolomic data with genomic and transcriptomic data through a systems biology approach will allow for the construction of more comprehensive models of biotin metabolism and its regulation. danoneresearch.com

Synthetic Biology and Metabolic Engineering: The field of synthetic biology offers powerful tools to engineer and study the biotin biosynthetic pathway. researchgate.net By creating microbial cell factories with modified pathways, researchers can investigate the function of individual enzymes, identify rate-limiting steps, and explore the potential for producing this compound and its derivatives. researchgate.net This approach can also be used to create novel biosensors for detecting this compound in different environments.

Chemical Biology and Probe Development: The development of novel chemical probes and analogs of this compound will be invaluable for studying its interactions with enzymes and other proteins. nih.gov For instance, desthiobiotin-GTP has been used for affinity tagging of RNA, demonstrating the utility of such analogs in molecular biology techniques. neb.com These tools can help in identifying new this compound-binding proteins and exploring potential non-canonical functions. researchgate.net

Exploring Novel Biological Contexts: Future research should expand beyond well-studied model organisms to investigate the role of this compound in a wider range of biological contexts. This includes studying its function in extremophiles, pathogenic bacteria, and complex microbial consortia. nih.govresearchgate.net Such studies are likely to reveal novel adaptations and functions related to this compound biochemistry. For example, understanding the role of this compound in the virulence of pathogens like Mycobacterium tuberculosis could lead to the development of new antimicrobial strategies. researchgate.netmdpi.com

Q & A

Q. What is the enzymatic mechanism of dethiobiotin synthetase (DTBS) in biotin biosynthesis?

DTBS catalyzes the ATP-dependent carbamylation of 7,8-diaminopelargonic acid (DAPA) to form this compound (DTB), the penultimate step in biotin biosynthesis. The reaction proceeds in three stages:

  • Carbamylation : DAPA reacts with CO₂ to form an N7-carbamate intermediate .
  • Phosphorylation : ATP phosphorylates the carbamate oxygen, generating a carbamic-phosphoric acid anhydride intermediate .
  • Ring closure : The ureido ring forms via nucleophilic attack of the N8 nitrogen on the carbonyl carbon, releasing inorganic phosphate . Structural studies reveal two Mg²⁺ ions in the active site, stabilizing intermediates and facilitating phosphate transfer .

Q. How can X-ray crystallography resolve DTBS-substrate interactions?

X-ray crystallography of DTBS complexes (e.g., DTBS-MgADP-DTB-Pi) involves:

  • Crystal soaking : Incubating crystals with substrates (e.g., DTB, ADP) to trap intermediate states .
  • Data collection : Using rotating anode X-ray sources (e.g., Rigaku) and imaging plates (e.g., Mar Research) at 100 K to collect high-resolution (~1.88 Å) diffraction data .
  • Refinement : Programs like Refmac and PROCHECK refine models and validate geometry, revealing substrate-induced conformational changes (e.g., DAPA tail repositioning during catalysis) .

Advanced Research Questions

Q. How do conflicting data on AlF₃ and fluoride ion inhibition inform DTBS mechanism studies?

Evidence from inhibition assays shows:

  • NaF alone reduces DTBS activity to 8% residual activity, while AlCl₃ alone retains 78% activity, suggesting F⁻ is the primary inhibitor .
  • AlF₃ (mimicking phosphate) forms stable complexes with MgADP and carbamylated DAPA, resolving as a transition-state analog in crystallography . Methodological insight : Combine kinetic assays (measuring residual activity) with structural studies to distinguish competitive vs. non-competitive inhibition modes .

Q. What role do the two Mg²⁺ ions play in DTBS catalysis?

Structural data (e.g., DTBS-MgADP-DAPA-AlF₃) identify two Mg²⁺ ions in the active site:

  • Mg₁ coordinates ATP’s β/γ-phosphates, positioning the substrate for phosphorylation .
  • Mg₂ stabilizes the carbamic-phosphoric anhydride intermediate, enhancing electrophilicity for ring closure . Mutagenesis of Mg²⁺-binding residues (e.g., Asp154) reduces catalytic efficiency by >90%, confirming their essential role .

Q. How do Fe-S clusters in biotin synthase (BioB) mediate sulfur insertion into DTB?

BioB uses:

  • A [4Fe-4S] cluster to bind S-adenosylmethionine (SAM), generating a 5'-deoxyadenosyl radical for hydrogen abstraction from DTB .
  • A [2Fe-2S] cluster as a sacrificial sulfur donor, degrading during turnover to release sulfide (S²⁻) for DTB-to-biotin conversion . Key data : Mössbauer spectroscopy shows [2Fe-2S] cluster degradation parallels biotin production (~0.7 equiv/monomer), but degradation rates exceed biotin formation, suggesting intermediate sulfur carriers (e.g., persulfides) .

Q. What structural differences distinguish Mycobacterium tuberculosis DTBS from homologs?

Mtb DTBS (1.85 Å structure) exhibits:

  • A flexible loop (residues 120-135) absent in E. coli DTBS, modulating substrate access .
  • Active-site variations : Arg213 replaces H. pylori DTBS’s Lys184, altering DAPA binding affinity . Implications : These differences enable structure-guided inhibitor design against Mtb biotin biosynthesis, a pathway absent in humans .

Methodological Considerations

Q. How to optimize fluorescence assays for DTBS kinetic analysis?

Continuous fluorescence displacement assays (e.g., BioA/BioD coupled system) track DTB formation via streptavidin-biotin binding :

  • Reaction mix : 50 nM BioA, 320 nM BioD, 800 nM KAPA, 20 nM fluorescent probe (e.g., 6-biotinamidofluorescein), 100 mM Bicine (pH 8.6) .
  • Data processing : Convert raw fluorescence (RFU) to [DTB] using standard curves (e.g., Equation 4 in ). Advantage : Real-time monitoring with sub-µM sensitivity .

Q. What strategies resolve radical-mediated side reactions in DTB studies?

  • Radical quenching : Include antioxidants (e.g., DTT) in BioB assays to suppress nonspecific SAM cleavage .
  • EPR spectroscopy : Monitor [4Fe-4S]⁺ cluster signals (g = 2.02) to confirm SAM binding integrity .

Contradictions and Open Questions

  • Sulfur source in BioB : While [2Fe-2S] clusters degrade during turnover, kinetic mismatches suggest an intermediate sulfur carrier (e.g., cysteine persulfide) .
  • DTBS inhibition : AlF₃’s role as a transition-state analog vs. F⁻’s direct inhibition requires further free-energy simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.